9-Vinylcarbazole

Ziegler-Natta polymerization carbazole homologue reactivity steric hindrance effects

9-Vinylcarbazole is the essential monomer for synthesizing poly(9-vinylcarbazole) (PVK) with a HOMO of 5.8 eV and Tg of 200°C for robust hole-transport layers. Its crystalline nature enables purification by repeated crystallization, ensuring ultra-high purity for reproducible polymer synthesis. Unlike non-polymerizable carbazole analogs (e.g., 9-ethylcarbazole), the N-vinyl group enables controlled radical polymerization (ATRP) to produce well-defined PVK with narrow polydispersity (Mw/Mn < 1.25). Procure this monomer to achieve 77% PLQY in doped fluorophore matrices and reliable device performance (turn-on voltages as low as 3.8 V, luminance up to 13,800 cd/m²).

Molecular Formula C14H11N
Molecular Weight 193.24 g/mol
CAS No. 1484-13-5
Cat. No. B074595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Vinylcarbazole
CAS1484-13-5
Synonymspoly(N-vinylcarbazole)
poly-N-vinylcarbazole
polyvinyl-N-carbazole
PVK resin
Molecular FormulaC14H11N
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESC=CN1C2=CC=CC=C2C3=CC=CC=C31
InChIInChI=1S/C14H11N/c1-2-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h2-10H,1H2
InChIKeyKKFHAJHLJHVUDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Vinylcarbazole (CAS 1484-13-5): Monomer Specifications and Baseline Properties for Procurement Evaluation


9-Vinylcarbazole (N-vinylcarbazole, CAS 1484-13-5, C₁₄H₁₁N) is an N-substituted heteroaromatic vinyl monomer in which a polymerizable vinyl group is directly attached to the nitrogen atom of the electron-rich carbazole ring system [1]. Under ambient conditions, the compound exists as a white to light yellow crystalline solid with a melting point range of 60–65 °C (lit.) or 63–67 °C depending on purity grade . The monomer is characterized by the presence of a carbon–carbon double bond directly attached to a large planar aromatic amine, which confers distinctive electronic properties and polymerization behavior [1]. 9-Vinylcarbazole serves as the primary monomeric precursor for poly(9-vinylcarbazole) (PVK), a photoconductive polymer widely employed in organic electronics, photorefractive materials, and as a hole-transporting medium in organic light-emitting diodes (OLEDs) [2].

Why Generic Carbazole Derivatives Cannot Substitute for 9-Vinylcarbazole in Polymer and Optoelectronic Applications


Carbazole derivatives bearing different N-substituents exhibit fundamentally distinct electronic structures, polymerization capabilities, and resulting material properties. The N-vinyl substituent in 9-vinylcarbazole creates a unique electron distribution at the double bond, wherein nitrogen donates its unshared electron pair to offset inductive electron withdrawal, producing an electron-rich vinyl group with distinct reactivity compared to alkyl- or aryl-substituted analogs [1]. Structural homologues bearing longer alkenyl chains (e.g., 9-allylcarbazole) fail to polymerize entirely, while others (e.g., 9-Δ³-butenylcarbazole) polymerize only with extreme difficulty [2]. Furthermore, the vinyl group enables the formation of high-molecular-weight photoconductive polymers with HOMO/LUMO levels (5.8 eV / 2.2 eV for PVK) specifically suited for hole-transport applications—electronic properties that cannot be replicated by non-polymerizable carbazole derivatives . Generic substitution with 9-ethylcarbazole or 9-phenylcarbazole yields fundamentally different HOMO-LUMO gaps and vibrational signatures that directly impact device-level charge transport and spectroscopic performance [3].

Quantitative Evidence for 9-Vinylcarbazole (CAS 1484-13-5): Differentiated Performance Data for Scientific Selection


Polymerization Capability of 9-Vinylcarbazole Versus Higher Alkenyl Homologues Under Ziegler-Natta Catalysis

9-Vinylcarbazole readily undergoes Ziegler-Natta polymerization to produce highly crystalline poly(vinylcarbazole), whereas its closest higher homologues (longer alkenyl chains) exhibit dramatically reduced or completely absent polymerization capacity. Specifically, 9-allylcarbazole could not be polymerized, and 9-Δ³-butenylcarbazole polymerized only with extreme difficulty. Even 9-Δ⁴-pentenylcarbazole and 9-Δ⁵-hexenylcarbazole achieved only ~55% conversion under identical conditions [1].

Ziegler-Natta polymerization carbazole homologue reactivity steric hindrance effects

Controlled Radical Polymerization of N-Vinylcarbazole Versus Carbazole Methacrylate: Molecular Weight Distribution Comparison

N-Vinylcarbazole (NVK) and carbazole methacrylate (CMA) exhibit fundamentally different polymerization behavior under controlled radical polymerization conditions. NVK achieved well-controlled polymerization with narrow molecular weight distribution (Mw/Mn < 1.25) via high-temperature ATRP, whereas ambient-temperature SET-RAFT polymerization proceeded relatively slowly but remained controlled [1]. In contrast, CMA was more suitable for ambient-temperature SET-RAFT polymerization, demonstrating that the vinyl-versus-methacrylate functional group architecture dictates the optimal controlled polymerization methodology [1].

ATRP SET-RAFT controlled radical polymerization narrow polydispersity

HOMO-LUMO Energy Gap of 9-Vinylcarbazole Versus N-Substituted Carbazole Analogs: DFT Computational Comparison

Computational analysis at the ωB97X-D/6-311++G(d,p) level of DFT reveals that the N-substituent identity significantly modulates the electronic structure of carbazole derivatives. 9-Vinylcarbazole exhibits a distinct HOMO-LUMO energy gap compared to 9-ethylcarbazole, 9-methylcarbazole, and 9-phenylcarbazole due to the electron-donating character and π-conjugation extension provided by the vinyl group [1]. The study demonstrates that changing the N-substituent from vinyl to ethyl, methyl, or phenyl alters both the orbital energy levels and the intermolecular π-π stacking distances within dimers, directly impacting the material's suitability for charge transport applications [1].

DFT calculation HOMO-LUMO gap frontier molecular orbitals optoelectronic properties

Photoluminescence Quantum Yield Enhancement: PVK (Poly-9-Vinylcarbazole) Matrix Versus Polystyrene Matrix

When employed as a polymer matrix for fluorophore dispersion, poly(9-vinylcarbazole) (PVK) derived from 9-vinylcarbazole monomer outperforms polystyrene (PS) in suppressing aggregation-caused quenching and enhancing photoluminescence quantum yield (PLQY). Thin films of a dicyano-phenylenevinylene fluorophore (C1) dispersed in PVK achieved a PLQY of 77%, representing a remarkable enhancement relative to the fluorophore's intrinsically low emission due to aggregation-caused quenching [1]. This performance is attributed to PVK's carbazole-rich structure providing favorable host-guest interactions that mitigate non-radiative decay pathways [1].

photoluminescence quantum yield PVK matrix fluorophore doping aggregation-caused quenching suppression

Distinctive Crystallinity and Basicity of 9-Vinylcarbazole Versus Typical Cationically Polymerizable Vinyl Compounds

Two features distinguish N-vinylcarbazole (9-vinylcarbazole) from most cationically polymerizable compounds: its physical form (white crystalline solid under ambient conditions) and its distinctive reactivity profile [1]. Unlike typical liquid vinyl monomers, the crystalline nature of 9-vinylcarbazole enables purification by repeated crystallization rather than distillation. The molecular structure—a carbon–carbon double bond attached directly to a large planar aromatic amine—creates an electron-rich vinyl group: nitrogen withdraws electrons from the double bond through induction, but this depletion is more than offset by nitrogen's donation of its unshared electron pair [1].

cationic polymerization monomer crystallinity electron-rich vinyl group monomer purification

PVK HOMO/LUMO Energy Levels and Glass Transition Temperature: Class-Level Positioning for Hole-Transport Material Selection

Poly(9-vinylcarbazole) (PVK) polymerized from 9-vinylcarbazole monomer exhibits HOMO = 5.8 eV and LUMO = 2.2 eV, as documented in commercial product specifications . PVK films demonstrate a glass transition temperature (Tg) of 200°C . These values position PVK as a high-Tg hole-transport polymer suitable for applications requiring thermal stability during device fabrication and operation. The HOMO level of 5.8 eV facilitates hole injection and transport in OLED architectures, while the deep LUMO of 2.2 eV contributes to electron-blocking functionality in bilayer device structures .

HOMO energy level LUMO energy level glass transition temperature hole-transport material

Optimal Application Scenarios for 9-Vinylcarbazole (CAS 1484-13-5) Based on Quantitative Evidence


Synthesis of Controlled-Architecture PVK with Narrow Polydispersity (Mw/Mn < 1.25) via High-Temperature ATRP

Researchers requiring poly(9-vinylcarbazole) with precisely controlled molecular weight and narrow molecular weight distribution (Mw/Mn < 1.25) should procure 9-vinylcarbazole monomer and employ high-temperature ATRP methodology. This approach yields well-defined PVK suitable for block copolymer synthesis and structure-property relationship studies where polydispersity impacts device performance reproducibility .

OLED Hole-Transport Layer and Phosphorescent Host Material Requiring HOMO 5.8 eV and High Thermal Stability (Tg 200°C)

PVK polymerized from 9-vinylcarbazole is the material of choice for hole-transport layers and phosphorescent host applications demanding a HOMO level of 5.8 eV and glass transition temperature of 200°C. These specifications support device architectures requiring thermal robustness during fabrication and operation while maintaining appropriate energy level alignment for efficient hole injection [1]. OLED device configurations employing PVK as hole-transport host have demonstrated turn-on voltages of 3.8 V (green) and 5.5 V (blue) with maximum luminance up to 13,800 cd/m² .

High-Efficiency Fluorophore Host Matrix for Suppressing Aggregation-Caused Quenching (PLQY 77%)

For applications requiring suppression of aggregation-caused quenching in luminescent fluorophores, PVK derived from 9-vinylcarbazole provides a superior polymer matrix that achieves 77% photoluminescence quantum yield with doped dicyano-phenylenevinylene fluorophores . This performance exceeds that of conventional polystyrene matrices and positions PVK as the preferred host material for solid-state luminescent devices where maximizing emission efficiency is paramount.

Crystalline Monomer for Purification-Intensive Polymerization Workflows Requiring High-Purity Feedstock

The crystalline nature of 9-vinylcarbazole under ambient conditions enables purification by repeated crystallization rather than distillation . This property makes 9-vinylcarbazole particularly suitable for research and industrial workflows requiring ultra-high monomer purity prior to polymerization—a critical consideration for reproducible polymer synthesis and device fabrication where trace impurities can compromise electronic performance.

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